
1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate is a chemical compound with the molecular formula C12H17NO5 and a molecular weight of 255.27 g/mol . This compound is a derivative of phenylalanine, an essential amino acid, and features both hydroxyl and ester functional groups.
Vorbereitungsmethoden
The synthesis of 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate typically involves the esterification of 3-hydroxyphenylalanine with 1,2-dihydroxypropane. The reaction conditions often require the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of protective groups to prevent unwanted side reactions is also common in industrial synthesis .
Analyse Chemischer Reaktionen
1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups typically results in the formation of ketones or aldehydes, while reduction of the ester group yields the corresponding alcohol .
Wissenschaftliche Forschungsanwendungen
1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and fine chemicals.
Biology: The compound’s structural similarity to phenylalanine makes it useful in studies of amino acid metabolism and enzyme activity.
Medicine: Research into its potential therapeutic effects, particularly in the treatment of neurological disorders, is ongoing.
Wirkmechanismus
The mechanism of action of 1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1,2-Dihydroxypropyl 3-hydroxy-3-phenylalaninate can be compared to other similar compounds, such as:
Phenylalanine: The parent amino acid, which lacks the additional hydroxyl and ester groups.
3-Hydroxyphenylalanine: A hydroxylated derivative of phenylalanine, which lacks the ester group.
1,2-Dihydroxypropane: A simple diol, which lacks the phenylalanine moiety.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and reactivity compared to its analogs .
Eigenschaften
CAS-Nummer |
63978-27-8 |
|---|---|
Molekularformel |
C12H17NO5 |
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
1,2-dihydroxypropyl 2-amino-3-(3-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C12H17NO5/c1-7(14)11(16)18-12(17)10(13)6-8-3-2-4-9(15)5-8/h2-5,7,10-11,14-16H,6,13H2,1H3 |
InChI-Schlüssel |
ICXBKMXYDWPSIY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(O)OC(=O)C(CC1=CC(=CC=C1)O)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Phenol, 4,4'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[2-methyl-](/img/structure/B13768473.png)
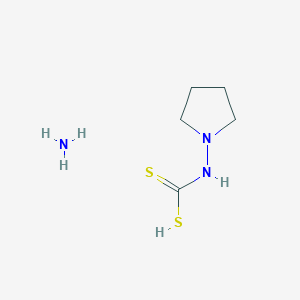
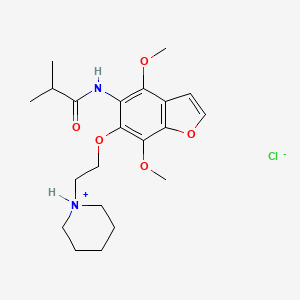
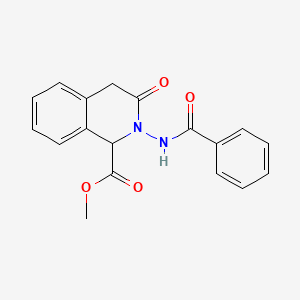
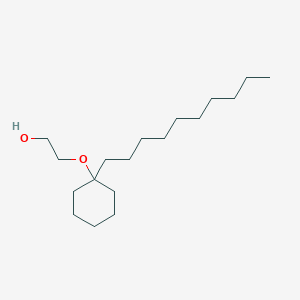
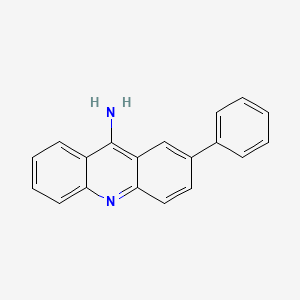
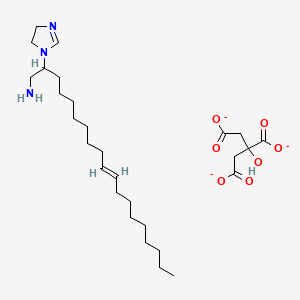
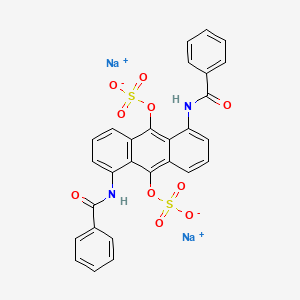
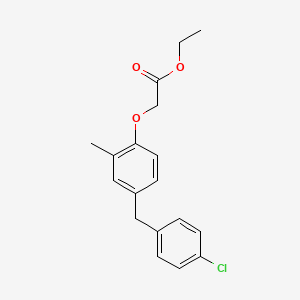
![1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate)](/img/structure/B13768518.png)
![Phosphonic acid, [3-[[5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridinyl]azo]phenyl]-](/img/structure/B13768522.png)
![Propanenitrile, 3,3'-[(phenylimino)bis(2,1-ethanediyloxy)]bis-](/img/structure/B13768523.png)
